molecular formula C16H14N2 B14717894 2,5-diphenyl-1H-pyrrol-3-amine CAS No. 13219-95-9

2,5-diphenyl-1H-pyrrol-3-amine

Cat. No.: B14717894
CAS No.: 13219-95-9
M. Wt: 234.29 g/mol
InChI Key: PQBXWIUKGDQBRI-UHFFFAOYSA-N
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Description

2,5-Diphenyl-1H-pyrrol-3-amine is a heterocyclic compound that features a pyrrole ring substituted with phenyl groups at the 2 and 5 positions and an amine group at the 3 position. This compound is of significant interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diphenyl-1H-pyrrol-3-amine can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with aniline in the presence of a catalyst such as iron (III) chloride. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrrole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diphenyl-1H-pyrrol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl rings or the pyrrole ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

2,5-Diphenyl-1H-pyrrol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-diphenyl-1H-pyrrol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • 2,4-Diphenyl-1H-pyrrol-1-amine
  • 3,5-Diphenyl-1H-pyrrol-2-amine
  • 2,5-Diphenyl-1H-pyrrol-1-amine

Comparison: Compared to these similar compounds, 2,5-diphenyl-1H-pyrrol-3-amine is unique due to the position of the amine group on the pyrrole ring. This structural difference can significantly influence its chemical reactivity and biological activity. For instance, the presence of the amine group at the 3 position may enhance its ability to interact with specific molecular targets, making it a more potent compound in certain applications .

Properties

CAS No.

13219-95-9

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

2,5-diphenyl-1H-pyrrol-3-amine

InChI

InChI=1S/C16H14N2/c17-14-11-15(12-7-3-1-4-8-12)18-16(14)13-9-5-2-6-10-13/h1-11,18H,17H2

InChI Key

PQBXWIUKGDQBRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)N

Origin of Product

United States

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